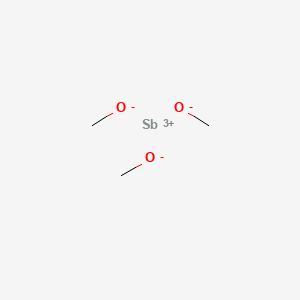
Antimony(3+);methanolate
Vue d'ensemble
Description
Antimony(3+);methanolate, also known as Antimony Trihydride Methanolate, is a chemical compound consisting of antimony, hydrogen, and methyl alcohol . It typically appears as a white or light-yellow powder. It is used in various fields of research and industry.
Synthesis Analysis
While specific synthesis methods for Antimony(3+);methanolate were not found in the search results, antimony compounds are generally synthesized through various chemical reactions involving antimony and other elements .
Molecular Structure Analysis
The molecular formula of Antimony(3+);methanolate is C3H9O3Sb . The structure of the compound can be represented by the SMILES notation: C[O-].C[O-].C[O-].[Sb+3] .
Chemical Reactions Analysis
Antimony, the primary component of Antimony(3+);methanolate, exhibits various chemical reactions. It reacts with oxygen, sulfur, and chlorine at high temperatures . It also reacts with halogens under controlled conditions . In the presence of HCl, either aluminum or iron will reduce Sb3+ to Sb metal .
Physical And Chemical Properties Analysis
Antimony(3+);methanolate is a white or light-yellow powder. Antimony, a component of the compound, is a silver-white brittle solid or a dark-gray, lustrous powder . It can be harmful to the eyes and skin .
Applications De Recherche Scientifique
-
Optical Materials
- Field: Inorganic Chemistry
- Application: Antimony (III) oxyhalides are used in the creation of birefringent crystals, which play a crucial role in the laser polarization of modern laser technologies .
- Method: The study investigated the antimony (III) oxyhalide system, Sb–O–X, and examined the impact of single-site substitution within a series of compounds .
- Results: The substitution of halogens led to significant alterations in the crystal structures, which are favorable for generating birefringences greater than 0.1 .
-
Critical Raw Material
- Field: Geology and Geoenvironment
- Application: Antimony is recognized as a critical raw material of worldwide significance .
- Method: The study provided an up-to-date overview of the worldwide perspective and applications of antimony as a certified reference material .
- Results: The study highlighted the global unequal allocation of abundant antimony resources and the need for identifying additional antimony reserves .
-
Medical and Industrial Applications
- Field: Toxicology
- Application: Antimony has a few medical applications and also acts as a flame retardant and a catalyst in industrial applications .
- Method: The study provided an overview of the applications of antimony .
- Results: The study highlighted the increased use of antimony in the last two centuries .
-
Superacids
- Field: Inorganic Chemistry
- Application: Antimony is instrumental in the development of superacids derived from antimony pentafluoride .
- Method: The study focused on the properties of antimony and its role in creating superacids .
- Results: The study highlighted the use of antimony in electronics during the last few years .
-
Environmental Remediation
- Field: Environmental Science
- Application: Antimony (III) contamination in surface waters poses a serious threat to the ecological system and human health .
- Method: A novel oxidative sorbent, referred to as Al2O3-supported Fe–Mn binary oxide, was green synthesized .
- Results: The study highlighted the need for green and cost-effective technologies to mitigate the toxic effects of Antimony (III) contamination .
-
Semiconductors and Microelectronics
-
Fire Retardants
- Field: Material Science
- Application: One of the main uses of antimony is in fire retardants for many commercial and domestic products .
- Method: Antimony trichloride is used in the manufacturing flame-proofing compounds as well as paints, ceramic enamels, glass and pottery .
- Results: The use of antimony in fire retardants has significantly increased over the years .
-
Semiconducting Devices
- Field: Electronics
- Application: Antimony is used in the manufacture of semiconducting devices such as infrared detectors, diodes and Hall effect devices .
- Method: The study provided an overview of the applications of antimony .
- Results: The study highlighted the increased use of antimony in semiconducting devices .
-
Batteries
Safety And Hazards
Antimony(3+);methanolate can be harmful to the eyes and skin . It can also cause problems with the lungs, heart, and stomach . Workers may be harmed from exposure to antimony and its compounds . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Orientations Futures
Propriétés
IUPAC Name |
antimony(3+);methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3O.Sb/c3*1-2;/h3*1H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUYHGXCOWNTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].C[O-].C[O-].[Sb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624416 | |
| Record name | Antimony(3+) trimethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antimony(3+);methanolate | |
CAS RN |
29671-18-9 | |
| Record name | Antimony(3+) trimethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



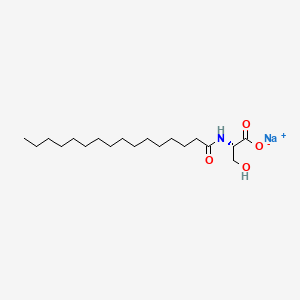
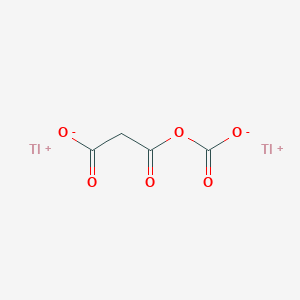
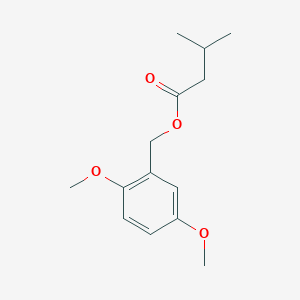
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592919.png)
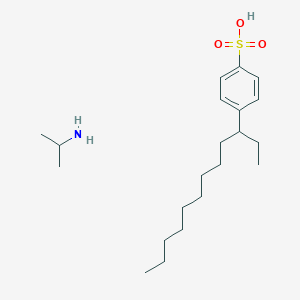
![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)
![N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B1592925.png)
![(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1592926.png)
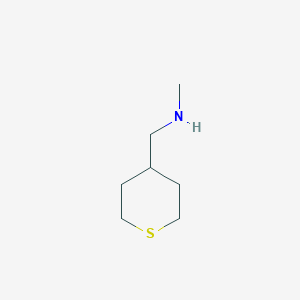
![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)

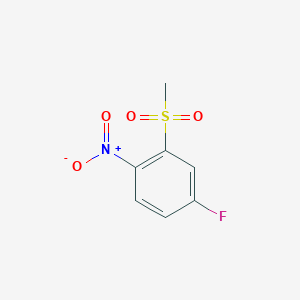
![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1592935.png)